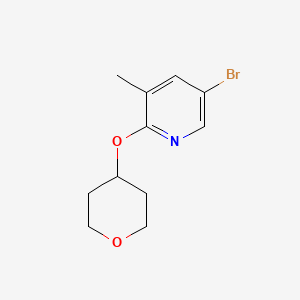
5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine
Vue d'ensemble
Description
“5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine” is a chemical compound with the molecular formula C11H14BrNO2 . It is used as a building block in organic synthesis .
Synthesis Analysis
The synthesis of similar compounds has been reported in various studies. For instance, 5-Bromo-2-methoxypyridine has been used as a building block for the β -alanine moiety of an αvβ3 antagonist and for the synthesis of a potent and selective somatostatin sst 3 receptor antagonist . Another study reported the catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach .Molecular Structure Analysis
The molecular structure of “5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine” consists of a pyridine ring substituted with a bromine atom, a methyl group, and an oxan-4-yloxy group .Chemical Reactions Analysis
The bromination of similar compounds has been studied extensively. For example, the bromination of 5-methylpyridine-2,3-dicarboxylic acid dimethyl ester (MPE) is a key step in the synthesis of imidazolinones .Applications De Recherche Scientifique
Synthesis and Derivative Formation
5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine and related compounds are actively used in the synthesis of novel derivatives. For instance, Ahmad et al. (2017) described the synthesis of a series of novel pyridine derivatives via Suzuki cross-coupling reaction, providing potential candidates as chiral dopants for liquid crystals and displaying moderate biological activities, including anti-thrombolytic and biofilm inhibition properties (Ahmad et al., 2017). Morgentin et al. (2009) developed an efficient methodology for large-scale synthesis of 5-hydroxy-pyridin- and pyrimidin-2-yl acetate cores, demonstrating the compound's versatility in chemical synthesis (Morgentin et al., 2009).
Molecular Structure Studies
Research has also been conducted on the molecular structures of derivatives. Riedmiller et al. (1999) studied the molecular structures of pyridine derivatives, including 5-methyl-2-trimethylsilyl-pyridine, revealing insights into the bending of substituents towards nitrogen heteroatoms and the properties of the heteroarene skeleton (Riedmiller et al., 1999).
Photophysical Properties
Vetokhina et al. (2012) investigated the photoreactions and luminescence of 2-(1H-pyrazol-5-yl)pyridine derivatives, providing a unique example of molecules exhibiting various types of photoreactions, including excited-state intramolecular proton transfer (Vetokhina et al., 2012)(Vetokhina et al., 2012).
Chemical Synthesis Applications
In chemical synthesis, Grozavu et al. (2020) described a new catalytic method for C-3/5 methylation of pyridines using methanol and formaldehyde, highlighting the reactivity patterns of aromatic compounds after activation by reduction (Grozavu et al., 2020).
Biological Activity Studies
In the realm of biology, the pyridine derivatives have been investigated for their biological activities. Vural and Kara (2017) performed spectroscopic characterization and studies on the non-linear optical properties, DNA interaction, and antimicrobial activities of 5-Bromo-2-(trifluoromethyl)pyridine, a related compound (Vural & Kara, 2017).
Propriétés
IUPAC Name |
5-bromo-3-methyl-2-(oxan-4-yloxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrNO2/c1-8-6-9(12)7-13-11(8)15-10-2-4-14-5-3-10/h6-7,10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMVFIXWIZWYLAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1OC2CCOCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methyl-2-(oxan-4-yloxy)pyridine | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

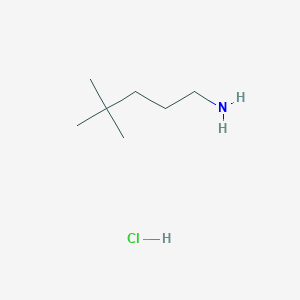
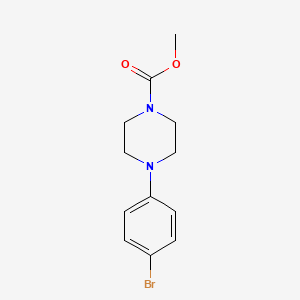
![N-cyclopropyl-2-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B1454718.png)
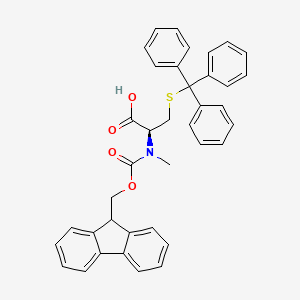
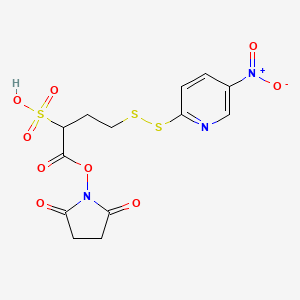
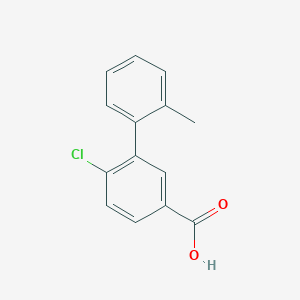
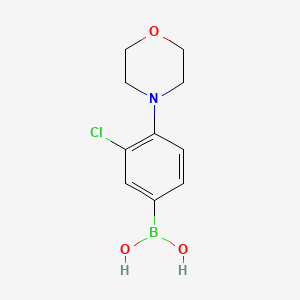
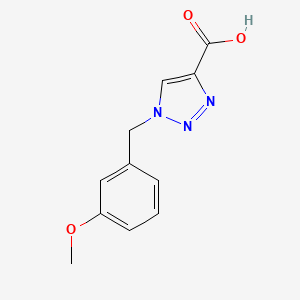
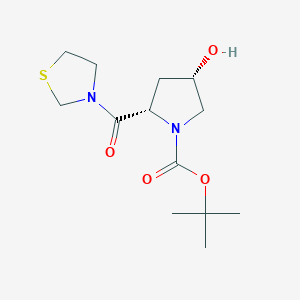
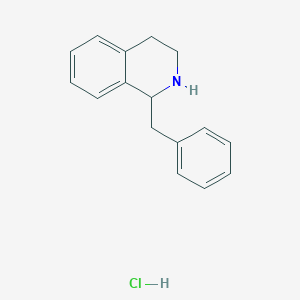
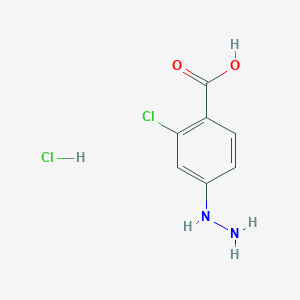
![3-[3-(4-Chlorophenyl)isoxazol-5-yl]propan-1-ol](/img/structure/B1454731.png)
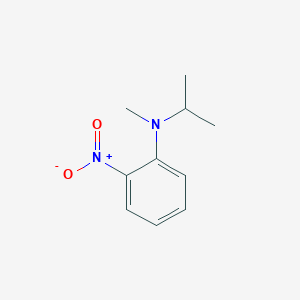
![8-Oxa-5-azaspiro[3.5]nonane hydrochloride](/img/structure/B1454735.png)